5-Cyclopropyl-1,3-oxazole-4-carboxylic acid

描述

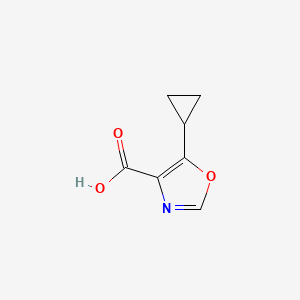

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS: 917828-31-0) is a heterocyclic carboxylic acid featuring an oxazole ring substituted with a cyclopropyl group at position 5 and a carboxylic acid moiety at position 2. The oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. This compound is commercially available from at least three suppliers, reflecting its utility in medicinal chemistry and materials science research .

属性

IUPAC Name |

5-cyclopropyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPPAXAHFHZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650899 | |

| Record name | 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917828-31-0 | |

| Record name | 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a five-membered oxazole ring that contributes to its unique biological activity. The cyclopropyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The oxazole moiety can modulate enzyme activity and receptor interactions, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Case Study 1: A study conducted on the cytotoxic effects of oxazole derivatives demonstrated that this compound exhibited significant inhibition of cell proliferation in human cancer cell lines with IC50 values ranging from 6 to 10 µM across different types of cancer cells .

- Case Study 2: In an investigation of antimicrobial properties, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli, showing promising results with substantial inhibition zones .

科学研究应用

Medicinal Chemistry

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 10.38 µM through mechanisms involving p53 activation and modulation of reactive oxygen species (ROS) levels.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| OVCAR-3 | 8.2 | COX-1 inhibition |

| U-937 | 12.1 | ROS modulation |

Agricultural Chemistry

Research has also explored the herbicidal activity of derivatives synthesized from this compound. A study demonstrated that N-benzyl derivatives exhibited significant herbicidal properties against various weeds, suggesting potential applications in crop protection.

Table 2: Herbicidal Activity of Derivatives

| Compound | Activity Level | Target Weeds |

|---|---|---|

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide | High | Common lambsquarters |

| N-benzyl derivatives | Moderate | Dandelion |

Synthesis Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Condensation Reactions: The reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst.

- Oxidation Reactions: The aldehyde form can be oxidized to yield the carboxylic acid using oxidizing agents like potassium permanganate.

Table 3: Synthesis Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Condensation | Cyclopropylamine + Glyoxal | Acid catalyst, ethanol |

| Oxidation | Aldehyde + Potassium permanganate | Aqueous solution, reflux |

Case Studies

Several case studies highlight the therapeutic potential and applications of this compound:

Case Study 1: Cancer Therapy

In preclinical studies involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptosis rates compared to controls. This suggests its potential as a candidate for further drug development.

Case Study 2: Inflammation Models

Research on inflammatory models indicates that compounds similar to this one can reduce inflammation markers effectively, suggesting a role in treating inflammatory diseases.

相似化合物的比较

Substituent Effects on Physical Properties

Key structural analogs include oxazole derivatives with varying substituents. Data from Kanto Reagents (2022) and other sources highlight the impact of substituents on melting points (mp) and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid | 917828-31-0 | C₇H₇NO₃ | Not reported | Cyclopropyl group at position 5 |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | 91137-55-2 | C₁₁H₉NO₃ | 239–242 | Phenyl and methyl groups |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | 18735-74-5 | C₁₁H₉NO₃ | 182–183 | Methyl at position 5, phenyl at 2 |

| 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | 89205-07-2 | C₁₁H₉NO₄ | 147–151 | Methoxyphenyl at position 5 |

Analysis :

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound likely reduces melting point compared to phenyl-substituted analogs due to decreased molecular symmetry and lattice stability .

- Electronic Effects : Methoxy groups (e.g., 5-(4-Methoxyphenyl)- analog) lower mp further (147–151°C) via increased solubility and disrupted crystal packing .

Heterocycle Modifications: Oxazole vs. Thiazole

Replacement of the oxazole oxygen with sulfur yields thiazole analogs. For example, 5-cyclopropyl-1,3-thiazole-4-carboxylic acid (EN300-378315, Mol. weight: 169.2 g/mol) differs in electronic properties and solubility:

Functional Group Position and Bioactivity

The position of substituents significantly influences bioactivity:

- This contrasts with the cyclopropyl group’s neutral, hydrophobic character .

准备方法

Condensation of Cyclopropyl-Substituted 1,3-Diketones with Orthoformates

A primary method to synthesize intermediates leading to 5-cyclopropyl-1,3-oxazole-4-carboxylic acid involves the condensation of 3-cyclopropyl-1-(substituted phenyl)propyl-1,3-diketones with triethyl orthoformate. This step forms an ethoxymethylene derivative which is a key precursor for subsequent cyclization to the oxazole ring.

| Parameter | Details |

|---|---|

| Starting material | 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-diketone |

| Condensing agent | Triethyl orthoformate |

| Solvent | Diacetyl oxide |

| Temperature | 115–125 °C during condensation; vacuum distillation at 70–80 °C post-reaction |

| Molar ratio (diketone:orthoformate:solvent) | 1 : 1.0–2.0 : 1.0–3.0 |

| Reaction time | ~2 hours incubation after addition |

| Product | 1-(4-trifluoromethyl-2-methylthio-phenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone (Compound II) |

This method exhibits high regioselectivity with impurity isomers less than 0.80% by HPLC, mild reaction conditions, and high yield, making it suitable for industrial scale-up.

Cyclization Using Oxammonium Hydrochloride and Mineral Alkali to Form the Oxazole Ring

The ethoxymethylene diketone intermediate (Compound II) is then reacted with oxammonium hydrochloride in the presence of mineral alkali (e.g., sodium bicarbonate or saleratus) to induce cyclization and formation of the this compound derivative.

| Step | Description |

|---|---|

| Preparation of free hydroxylamine | Oxammonium hydrochloride dissolved in water with mineral alkali to adjust pH to 3.0–5.0 |

| Reaction conditions | Compound II dissolved in organic solvent, mixed with free hydroxylamine solution at 0–75 °C |

| pH control | Maintained at 3.0–5.0 during reaction |

| Reaction duration | 2–12 hours |

| Workup | Phase separation, organic phase extraction, washing with water, concentration to obtain product |

| Reactants | Molar Ratio Range | Preferred Range |

|---|---|---|

| Compound II : Oxammonium hydrochloride | 1 : 1.05–2.0 | 1 : 1.05–1.15 |

This method is noted for its gentle reaction conditions, reduced waste, and high yield of the target oxazole compound with low isomeric impurities, enhancing industrial applicability.

Alternative Hydroxylamine Hydrochloride Method in Ethanol

Another preparation approach involves the direct reaction of the cyclopropyl-substituted diketone intermediate with hydroxylamine hydrochloride in ethanol solvent.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | 40–45 °C |

| Reaction time | Approximately 5 hours |

| Procedure | Batch-wise addition of hydroxylamine hydrochloride to the stirred solution of diketone in ethanol, maintaining temperature |

| Product isolation | Ethanol removal under reduced pressure to yield this compound derivative |

This method avoids the use of corrosive acetic anhydride and its by-products, enhancing safety and environmental friendliness. It also reduces production costs and improves process economics.

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Reagents/Conditions | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-cyclopropyl-1-(substituted phenyl)propyl-1,3-diketone | Triethyl orthoformate, diacetyl oxide | Diacetyl oxide | 115–125 °C | ~2 hours | High regioselectivity, low impurities |

| 2 | Compound II (ethoxymethylene diketone) | Oxammonium hydrochloride + mineral alkali | Organic solvent | 0–75 °C | 2–12 hours | pH 3.0–5.0, high yield, industrially viable |

| 3 | Compound III (diketone intermediate) | Hydroxylamine hydrochloride | Ethanol | 40–45 °C | ~5 hours | Safer, avoids corrosive reagents |

| 4 | Carboxylic acid derivatives + amino compounds | Palladium catalyst, base | Aromatic hydrocarbons, ethers | -20 to 60 °C | 0.1–5 days | For amide/ester derivatives, related oxazole synthesis |

Research Findings and Industrial Significance

The condensation and cyclization method (Methods 1 and 2) offers high purity and yield with minimal isomeric impurities, reducing the need for extensive purification such as recrystallization, which is advantageous for large-scale production.

The hydroxylamine hydrochloride method in ethanol (Method 3) provides a safer and more environmentally benign alternative, eliminating corrosive reagents and easing waste treatment.

The palladium-catalyzed coupling method (Method 4) expands the synthetic versatility of oxazole derivatives but is more relevant for functionalized amide derivatives rather than the free carboxylic acid.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors, such as cyclopropyl-substituted aldehydes or ketones, under reflux conditions. For analogous heterocycles (e.g., pyrazole derivatives), refluxing in acetic acid with sodium acetate as a base (3–5 hours) is effective . Cyclopropane ring introduction may require alkylation using cyclopropyl halides under basic conditions (e.g., DBU in THF at -20°C) to enhance regioselectivity . Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables like temperature, stoichiometry, and catalyst loading.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and oxazole ring protons (δ ~7–8 ppm). Carboxylic acid protons may appear as broad signals (~12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO, expected [M+H] = 170.0453).

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Retention times and peak symmetry (>95% purity) are critical .

- FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) validate functional groups .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via HPLC for decomposition products (e.g., cyclopropane ring-opening or decarboxylation) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve connectivity ambiguities. For example, cyclopropyl protons may exhibit coupling patterns (J = 8–10 Hz) distinct from aromatic protons.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts (GIAO method) and optimize geometry. Compare experimental vs. calculated shifts to confirm assignments .

- Alternative Techniques : X-ray crystallography provides definitive structural proof if single crystals are obtainable.

Q. What strategies optimize regioselectivity during cyclopropane ring introduction in oxazole-based syntheses?

- Methodological Answer :

- Steric and Electronic Control : Use bulky bases (e.g., DBU) to favor kinetically controlled cyclopropanation at the 5-position. Low temperatures (-20°C) reduce side reactions .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable directed C–H functionalization. Monitor regioselectivity via LC-MS or in situ IR .

Q. How reliable are in silico models for predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like COX-2 or kinases using AutoDock Vina. Validate predictions with enzyme inhibition assays (IC values).

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.2) and bioavailability but require in vitro validation (e.g., hepatic microsomal stability) .

- Limitations : False positives/negatives arise from force field inaccuracies. Experimental dose-response curves (e.g., EC) refine predictions .

Data Contradiction Analysis

Q. How to resolve conflicting data in biological activity studies (e.g., inconsistent IC values)?

- Methodological Answer :

- Standardize Assays : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs.

- Evaluate Compound Integrity : Re-test purity via HPLC post-assay to rule out degradation.

- Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of variations. For example, IC discrepancies >2-fold may indicate assay-specific interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。